
6-(2,4-Dichlorophenyl)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-Dichlorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,4-dichlorophenyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dichlorophenyl)pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzaldehyde and ethyl cyanoacetate.
Formation of Pyrimidine Ring: The key step involves the cyclization of these starting materials in the presence of ammonium acetate to form the pyrimidine ring.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction of the compound can occur at the carboxylic acid group, converting it to the corresponding alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of dichlorobenzoquinone derivatives.
Reduction: Formation of 6-(2,4-dichlorophenyl)pyrimidine-4-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
6-(2,4-Dichlorophenyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
作用机制
The mechanism of action of 6-(2,4-Dichlorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: By inhibiting these targets, the compound can disrupt cellular processes such as proliferation and survival, leading to its potential use as an anticancer agent.
相似化合物的比较
- 4-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid
- 6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid
- 4,6-Dichloropyrimidine-5-carboxylic acid
Comparison:
- Uniqueness: 6-(2,4-Dichlorophenyl)pyrimidine-4-carboxylic acid is unique due to the specific positioning of the dichlorophenyl group and the carboxylic acid group, which imparts distinct chemical and biological properties.
- Differences: Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities due to the presence of two chlorine atoms on the phenyl ring .
属性
分子式 |
C11H6Cl2N2O2 |
|---|---|
分子量 |
269.08 g/mol |
IUPAC 名称 |
6-(2,4-dichlorophenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-6-1-2-7(8(13)3-6)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17) |
InChI 键 |
AIHDTWCRKCGXDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


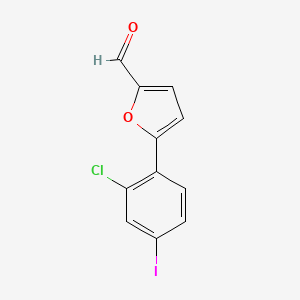

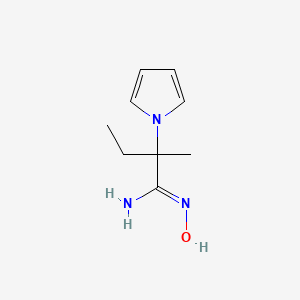
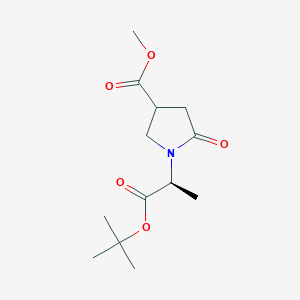
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
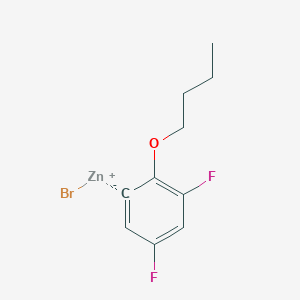
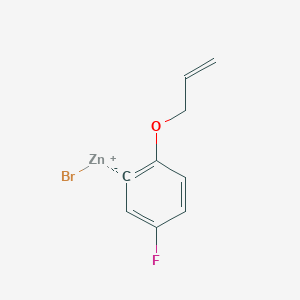
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)

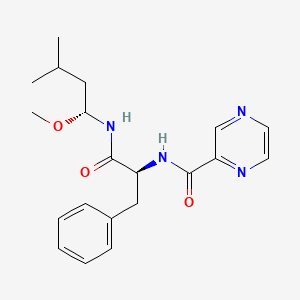
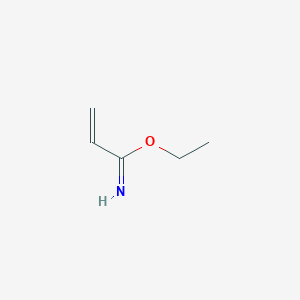
![S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)
![1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14885101.png)
![rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B14885106.png)
